2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-17-7-4-6-16-13(17)8-10-23(16)11-18(24)22-19-21-15(12-26-19)14-5-2-3-9-20-14/h2-10,12H,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODHDXPIWXSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Methoxylation: Introduction of the methoxy group at the 4-position of the indole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis.
Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction.
Final Coupling: The final step involves coupling the indole, thiazole, and pyridine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Reactivity at the Thiazole Ring
The thiazole core (4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene) exhibits electrophilic and nucleophilic reactivity due to its electron-deficient nitrogen and sulfur atoms.
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Mechanistic Insight : The pyridinyl group enhances electron withdrawal from the thiazole ring, polarizing the C2 position for nucleophilic attack. This aligns with studies on similar thiazole-pyridine hybrids.
Acetamide Linker Reactivity
The acetamide bridge (-N-C(=O)-CH₂-) is susceptible to hydrolysis and condensation reactions.
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Key Observation : Hydrolysis rates depend on the electron-donating effects of the 4-methoxyindole group, which stabilize the transition state.
Indole Modifications
The 4-methoxyindole moiety undergoes electrophilic substitution at C3 and C5 positions:
| Reaction Type | Conditions | Outcome/Product | Citations |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion of 4-methoxy to 4-hydroxyindole | |
| Halogenation | NBS, DMF, 50°C | Bromination at C5 of the indole ring |
Pyridine Reactivity
The pyridin-2-yl group participates in:
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N-Oxidation : H₂O₂/AcOH, yielding pyridine N-oxide derivatives.
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis.
Cyclization and Ring-Opening Reactions
The compound’s bifunctional structure enables intramolecular cyclization:
Biological Activity-Driven Modifications
While not directly a reaction, structure-activity relationship (SAR) studies highlight critical reactive sites:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
Pyridazine vs. Thiazole Systems
- Compound from : Structure: 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₂₂H₁₆N₆O₂S; MW 428.47). Key Difference: Replaces the methoxyindole with a pyridazinone ring. Biological Impact: Pyridazinones are associated with antimicrobial and anticancer activities due to their electron-deficient nature, enabling interactions with enzymes like kinases .
Thieno[3,4-c]pyrazole vs. Thiazole Systems
- Compound from : Structure: 2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide (MW 342.4 g/mol). Key Difference: Substitutes thiazole with a thieno[3,4-c]pyrazole ring. Biological Impact: Thienopyrazoles exhibit anti-inflammatory activity but may lack the thiazole’s hydrogen-bonding efficiency, reducing target affinity .
Substituent Effects on Pharmacological Profiles
Methoxyindole vs. Sulfonylindole
- Compound from :
- Structure: 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide.
- Key Difference: Sulfonyl group at indole’s 3-position instead of 4-methoxy.
- Biological Data: IC₅₀ values for anticancer activity (10–15 µM) and MIC for antimicrobial activity (0.3–0.5 µg/mL) .
- Comparison: Sulfonyl groups enhance electrophilicity and enzyme inhibition , but methoxy groups improve solubility and membrane permeability .
Pyridine vs. Benzothiazole Systems
- Compound from :
- Structure: N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide (MW 378.48 g/mol).
- Key Difference: Ethyl linker between indole and thiazole, with a pyridine substituent.
- Biological Impact: The ethyl spacer may reduce rigidity, affecting binding kinetics compared to the target compound’s direct acetamide linkage .
Tabulated Comparison of Key Compounds
| Compound Name (Source) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|---|
| Target Compound | Indole-Thiazole | 4-Methoxyindole, Pyridinyl-thiazole | ~380–400 (estimated) | Under investigation (TBD) |
| 2-(3-((4-Methylbenzyl)sulfonyl)indole... (2) | Indole-Thiazole | 3-Sulfonylindole, 4-Methylthiazole | N/A | IC₅₀: 10–15 µM (anticancer) |
| 2-(3-(1H-Indol-1-yl)-6-oxopyridazin... (20) | Indole-Pyridazinone-Thiazole | Pyridazinone, Pyridinyl-thiazole | 428.47 | Anticancer, antimicrobial |
| N-[2-(1-Methylindol-3-YL)ethyl]-... (9) | Indole-Thiazole | 1-Methylindole, Ethyl linker | 378.48 | Target interaction studies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide?
- Methodology :
- Step 1 : Prepare the thiazolidinedione precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) via condensation of substituted aldehydes with thiazolidinedione in acetic acid .
- Step 2 : React the precursor with chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamides) in dimethylformamide (DMF) under basic conditions (potassium carbonate) at room temperature. Monitor reaction progress via TLC .
- Step 3 : Isolate the product by precipitation in water and purify via recrystallization (e.g., using ethanol or DMF/acetic acid mixtures) .
- Key Data :
| Reaction Component | Conditions | Yield Range |
|---|---|---|
| Solvent | DMF | 65-85% |
| Base | K₂CO₃ | RT to reflux |
| Monitoring | TLC (Rf ~0.5) | -- |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹ for indole) .
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH₃), pyridyl protons (δ ~8.5-9.0 ppm), and thiazole/indole ring systems .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) and compare theoretical vs. experimental values (e.g., ±0.5 Da tolerance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Modify the indole (4-methoxy), pyridyl, or thiazole moieties. For example:
- Replace pyridin-2-yl with 4-fluorophenyl to assess electronic effects on binding .
- Introduce bulky groups (e.g., tert-butyl) to the thiazole ring to probe steric constraints .
- Bioactivity Assays : Test derivatives in target-specific models (e.g., kinase inhibition assays or hypoglycemic activity in Wistar mice) .
- Example SAR Table :
| Derivative | R Group (Thiazole) | IC₅₀ (μM) |
|---|---|---|
| Parent | Pyridin-2-yl | 0.82 |
| 9c | 4-Bromophenyl | 0.45 |
| 9e | 4-Methoxyphenyl | 1.20 |
Q. How can contradictions in reported bioactivity data be resolved?
- Methodology :
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For instance, hypoglycemic activity in Wistar mice () may differ from in vitro kinase assays due to metabolic factors .
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities. Discrepancies in IC₅₀ values may arise from residual solvents (e.g., DMF) affecting assay results .
- Computational Validation : Perform docking studies (e.g., AutoDock Vina) to verify binding poses. notes that 9c binds closer to active sites than 9m, explaining potency differences .
Q. What strategies improve reaction yields during thiazole ring formation?
- Methodology :
- Optimized Conditions :
- Use acetone as solvent with K₂CO₃ under reflux (6-8 hours) for cyclocondensation .
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for pyridyl substitution) .
- Yield Comparison :
| Method | Yield (%) | Time |
|---|---|---|
| Conventional reflux | 72 | 8 h |
| Microwave-assisted | 85 | 0.5 h |
Data Contradiction Analysis
- Case Study : Conflicting reports on hypoglycemic vs. kinase-inhibitory activity.
- Resolution :
- Target Profiling : Use kinome-wide screening to identify off-target effects (e.g., AMPK vs. EGFR inhibition) .
- Metabolite Analysis : Check for in vivo degradation products (e.g., demethylation of 4-methoxyindole) using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
